Home > Products > Screening Compounds P66382 > Pep-1-Cysteamine
Pep-1-Cysteamine -

Pep-1-Cysteamine

Catalog Number: EVT-12533937
CAS Number:
Molecular Formula: C140H202N36O33S
Molecular Weight: 2949.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pep-1-Cysteamine is classified under synthetic peptides and falls within the broader category of cell-penetrating peptides. These peptides are known for their ability to traverse cellular membranes and deliver therapeutic agents directly into cells without causing disruption to the membrane integrity. The compound is commercially available from various suppliers, including Eurogentec and AbMole BioScience .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pep-1-Cysteamine typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Solid-Phase Peptide Synthesis:
    • Step 1: The first amino acid is attached to a resin.
    • Step 2: Subsequent amino acids are added sequentially, with each addition involving protection and deprotection steps to ensure correct bonding.
    • Step 3: Once the desired sequence is complete, the peptide is cleaved from the resin and purified.
  2. Cysteamine Modification:
    • The cysteamine group is introduced at the C-terminus during synthesis to enhance cellular uptake and cargo delivery efficiency .
Molecular Structure Analysis

Structure and Data

Pep-1-Cysteamine's molecular structure consists of an amphipathic peptide sequence characterized by:

  • A hydrophobic domain enriched with tryptophan residues.
  • A hydrophilic domain derived from a nuclear localization signal.
  • A cysteamine group that contributes to its functional properties.

The molecular formula and mass specifics are not explicitly provided in the search results, but it can be inferred that the structure aligns with typical cell-penetrating peptides featuring both hydrophobic and hydrophilic characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

Pep-1-Cysteamine participates in several chemical interactions:

  • Thiol-disulfide interchange: The thiol group in cysteamine can engage in redox reactions with disulfide bonds in proteins or other thiols, facilitating cellular uptake.
  • Cargo Delivery Mechanism: Upon entering cells, Pep-1-Cysteamine can transport various biomolecules across cellular membranes, enhancing their bioavailability.

These reactions are critical for its application as a delivery vehicle for therapeutic agents .

Mechanism of Action

Process and Data

The mechanism of action of Pep-1-Cysteamine primarily involves its ability to penetrate cellular membranes effectively due to its amphipathic nature. Upon administration:

  1. Membrane Interaction: The hydrophobic regions interact with lipid bilayers, promoting membrane fusion or endocytosis.
  2. Cargo Release: Once inside the cell, the peptide can facilitate the release of attached therapeutic agents through intracellular pathways.

This mechanism allows for efficient delivery of proteins and nucleic acids into target cells, which is particularly beneficial in gene therapy and cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, general characteristics of similar compounds include:

  • Solubility: Typically soluble in aqueous solutions due to hydrophilic domains.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical properties include reactivity due to the presence of thiol groups, which can participate in redox reactions .

Applications

Scientific Uses

Pep-1-Cysteamine has several scientific applications:

  • Drug Delivery: It serves as an effective vehicle for delivering biologically active molecules into cells without disrupting cellular integrity.
  • Gene Therapy: Its ability to transport nucleic acids makes it valuable in gene editing technologies.
  • Cancer Treatment: Used to deliver chemotherapeutic agents directly to cancer cells, enhancing treatment efficacy while minimizing side effects.

Properties

Product Name

Pep-1-Cysteamine

IUPAC Name

(4S)-4-[[(2S)-6-acetamido-2-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C140H202N36O33S

Molecular Weight

2949.4 g/mol

InChI

InChI=1S/C140H202N36O33S/c1-74(2)115(135(205)150-60-62-210)172-125(195)98(43-20-25-57-144)160-123(193)99(44-27-59-151-140(147)148)161-121(191)96(41-18-23-55-142)158-120(190)95(40-17-22-54-141)159-122(192)97(42-19-24-56-143)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-153-91-36-13-8-30-85(80)91)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-156-94-39-16-11-33-88(83)94)168-130(200)107(66-82-71-155-93-38-15-10-32-87(82)93)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-152-90-35-12-7-29-84(79)90)167-129(199)106(65-81-70-154-92-37-14-9-31-86(81)92)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)157-119(189)89(145)34-21-26-58-149-78(6)181/h7-16,29-33,35-39,68-72,74-77,89,95-110,115-118,152-156,177-180,210H,17-28,34,40-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,181)(H,150,205)(H,157,189)(H,158,190)(H,159,192)(H,160,193)(H,161,191)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,151)/t75-,76-,77-,89+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+/m1/s1

InChI Key

WPKYWFHTPREQDA-BLOZIAIYSA-N

Canonical SMILES

CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.